![molecular formula C19H19N3O2S B2974307 2-phenoxy-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)acetamide CAS No. 886899-06-5](/img/structure/B2974307.png)
2-phenoxy-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)acetamide
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Description
“2-phenoxy-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)acetamide” is a compound that contains an imidazole ring. Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties .
Molecular Structure Analysis
Imidazole has two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms . The specific molecular structure of “2-phenoxy-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)acetamide” is not detailed in the available sources.Chemical Reactions Analysis
Imidazole is amphoteric in nature, showing both acidic and basic properties . It’s a core component of many natural products and drugs, and it’s used as a synthon in the development of new drugs . The specific chemical reactions involving “2-phenoxy-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)acetamide” are not detailed in the available sources.Physical And Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . The specific physical and chemical properties of “2-phenoxy-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)acetamide” are not detailed in the available sources.Scientific Research Applications
Anti-Tubercular Activity
Imidazole derivatives have been synthesized and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis. The minimum inhibitory concentration (MIC) values of these derivatives indicate their potential as therapeutic agents in treating tuberculosis .
Therapeutic Candidates
Phenoxy acetamide derivatives, which include imidazole rings, have been investigated for their pharmacological activities. These compounds are considered as potential therapeutic candidates due to their diverse biological activities .
Metal Ion Extraction
Imidazolium salts, which can be derived from imidazole compounds, are utilized to extract metal ions from aqueous solutions. This application is significant in the field of material science and environmental studies .
Antimicrobial Action
Imidazole-containing polymers have been developed to provide antimicrobial action. These polymers can be used in various bioactive applications, including creating hydrogels and coating surfaces to prevent microbial growth .
Drug Discovery
Imidazole-based compounds are extensively used in drug discovery due to their antibacterial, anti-inflammatory, antidiabetic, antiparasitic, and anticancer properties. These compounds form a significant part of the therapeutic arsenal in modern medicine .
Synthetic Chemistry
Imidazole and its derivatives are versatile in synthetic chemistry applications. They are used in multicomponent reactions under different conditions, contributing to advancements in synthetic methodologies .
properties
IUPAC Name |
2-phenoxy-N-[2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2S/c23-18(14-24-16-9-5-2-6-10-16)20-11-12-25-19-21-13-17(22-19)15-7-3-1-4-8-15/h1-10,13H,11-12,14H2,(H,20,23)(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADFLJZBDLLRGOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C(N2)SCCNC(=O)COC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-phenoxy-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)acetamide |
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